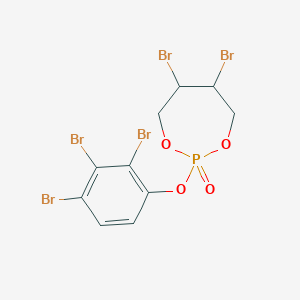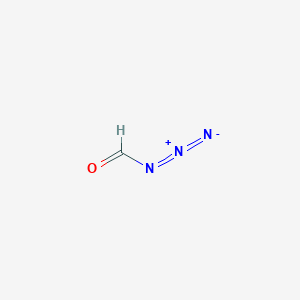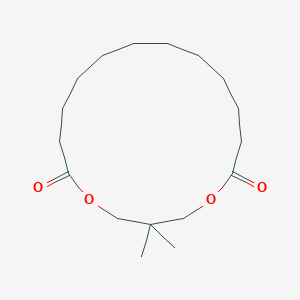
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione typically involves the cyclization of appropriate diols or hydroxy acids. One common method is the esterification of 3,3-dimethylpentanedioic acid with a diol under acidic conditions, followed by cyclization to form the lactone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or esters.
科学研究应用
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of fragrances, flavors, and as a monomer in polymer synthesis.
作用机制
The mechanism of action of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione involves its interaction with various molecular targets. In biological systems, it can act as a substrate for lactonase enzymes, leading to the hydrolysis of the lactone ring and the formation of the corresponding diol. This interaction can affect various metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Similar structure but lacks the dimethyl groups.
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: Smaller ring size with similar functional groups.
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione: Similar structure with a different ring size.
Uniqueness
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione is unique due to its specific ring size and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and industrial applications.
属性
CAS 编号 |
63649-59-2 |
|---|---|
分子式 |
C17H30O4 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,5-dioxacycloheptadecane-6,17-dione |
InChI |
InChI=1S/C17H30O4/c1-17(2)13-20-15(18)11-9-7-5-3-4-6-8-10-12-16(19)21-14-17/h3-14H2,1-2H3 |
InChI 键 |
LSWRTYCPRJMAEV-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)CCCCCCCCCCC(=O)OC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


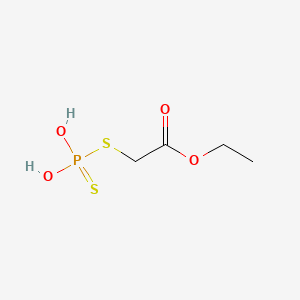
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

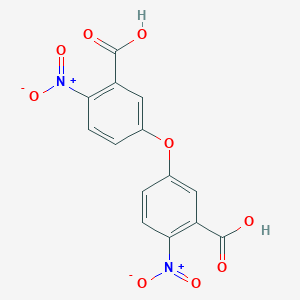
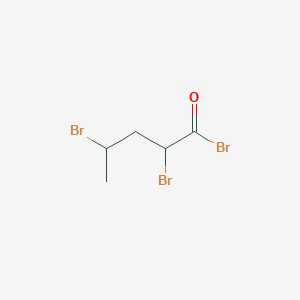
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
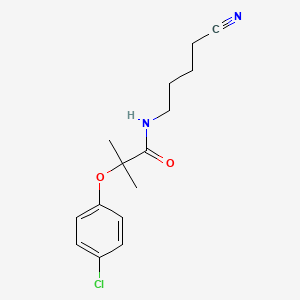
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
